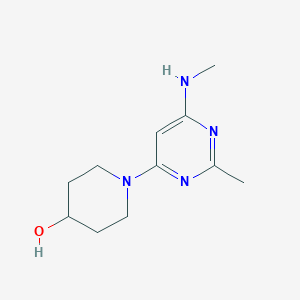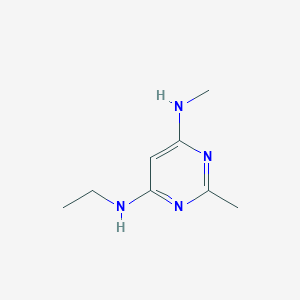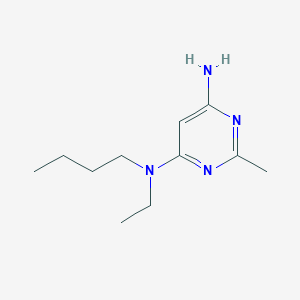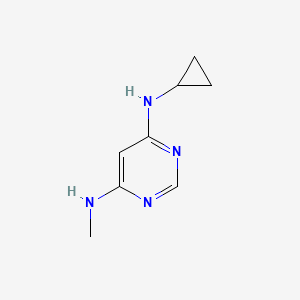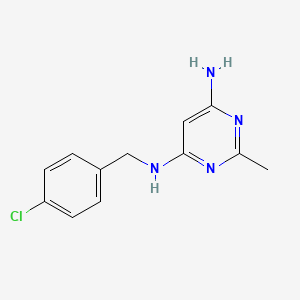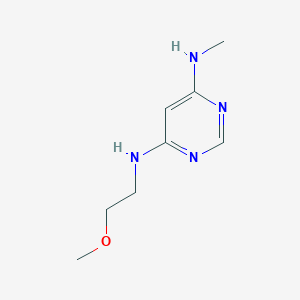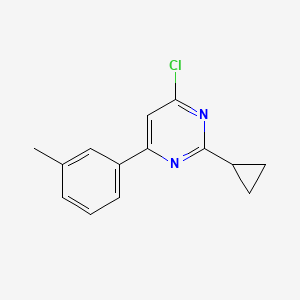
4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Another method for preparing pyrimidines involves the use of phosphorus oxytrichloride as a chlorinated agent and the action of a deacidification agent, using barbituric acid as a material .Scientific Research Applications
Nonlinear Optical Properties
Pyrimidine derivatives, including those similar to 4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine, have been studied for their nonlinear optical (NLO) properties. These properties make them promising candidates for applications in optoelectronics and high-tech devices. A study utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) provided insights into the NLO characteristics of related phenyl pyrimidine derivatives, indicating their potential for advanced optical applications (Hussain et al., 2020).
Synthesis and Structural Analysis
Research on pyrimidine derivatives also focuses on their synthesis and structural characterization, which is crucial for understanding their chemical behavior and potential applications. For example, the synthesis of new organochalcogen-based multifunctional pyrimidine derivatives, including chloro-substituted compounds, has been explored. These compounds have been thoroughly characterized using various spectroscopic techniques and X-ray crystallography, providing valuable information on their structure and potential functionalities (Arora et al., 2014).
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c1-9-3-2-4-11(7-9)12-8-13(15)17-14(16-12)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRASCPCYSUPULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



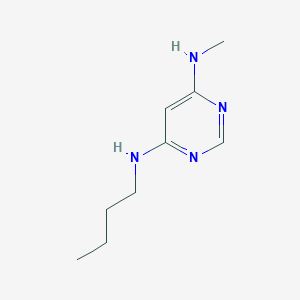
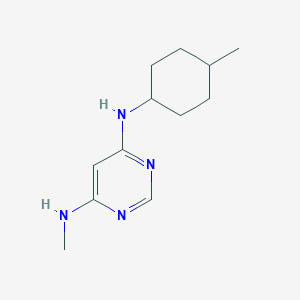
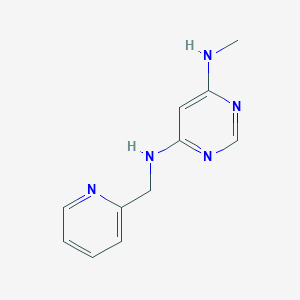
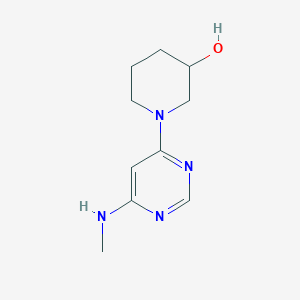
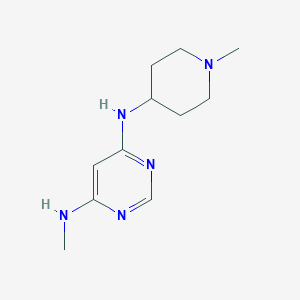

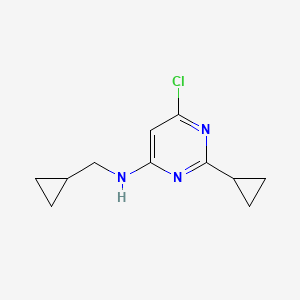
![1-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B1470672.png)
